molecular formula C6H9NO2S B1394918 Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide CAS No. 912578-71-3

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

Cat. No.: B1394918
CAS No.: 912578-71-3
M. Wt: 159.21 g/mol
InChI Key: ANLYUZZMZKUSMH-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a heterocyclic compound with the molecular formula C6H9NO2S. This compound is known for its unique structure, which includes a thiopyran ring with a carbonitrile group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable thiol with a nitrile compound in the presence of a base, followed by oxidation to introduce the sulfone group. The reaction conditions often involve moderate temperatures and the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

Scientific Research Applications

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in redox reactions, while the carbonitrile group can undergo nucleophilic attack. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is unique due to the presence of both a carbonitrile group and a sulfone group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,1-dioxothiane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLYUZZMZKUSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A chloroform solution of tetrahydro-2H-thiopyran-4-carbonitrile was dropwise added to a chloroform solution of 77% m-chloroperbenzoic acid at 0° C., followed by stirring at room temperature for 3 hours. An excess amount of an aqueous saturated sodium sulfite solution was added, followed by work-up to obtain tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 2
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 3
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 4
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 5
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 6
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

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